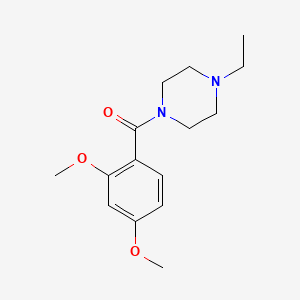
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those similar to N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-1H-benzimidazol-2-amine, typically involves condensation reactions or the use of specific catalysts to promote the formation of the benzimidazole core. For example, compounds synthesized using 4,6-O-benzylidene-D-glucopyranose and different substituted aromatic amines have shown the versatility of benzimidazole synthesis techniques (Das, Rao, & Kolehmainen, 2001). Additionally, microwave-assisted synthesis has been employed to achieve high yields and to introduce functional groups into the benzimidazole ring system (Servi & Genç, 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their chemical behavior and potential applications. Studies have shown that the benzimidazole ring system can adopt various conformations based on the substituents attached to it. For example, N-glycosyl amines synthesized from benzimidazole derivatives exhibit specific anomeric forms, indicating the influence of molecular structure on the compound's properties (Das, Rao, & Kolehmainen, 2001).
Chemical Reactions and Properties
Benzimidazole compounds participate in a variety of chemical reactions, contributing to their diverse chemical properties. For instance, their ability to form complexes with metals has been explored for potential applications in catalysis and as anticancer agents. The synthesis of Pd(II) and Pt(II) complexes with benzimidazole ligands demonstrates this property, revealing the potential for these compounds in medicinal chemistry and materials science (Ghani & Mansour, 2011).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystallization of these compounds in different solvent systems can result in the formation of adducts, showcasing the diversity of their physical properties and potential for forming stable structures with applications in materials science (Zhang, Zheng, Liu, Zheng, & Su, 2005).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as their reactivity, stability, and interaction with other molecules, are critical for their potential applications. Their ability to act as ligands in metal complexes, for example, highlights their versatility and potential in creating novel materials with specific functions (Ghani & Mansour, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-20-14-6-4-3-5-13(14)19-17(20)18-10-12-7-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGDAGYXUQTPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5756552.png)

![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)




![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)


![N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B5756641.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)
![3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)
![methyl 2-chloro-5-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5756657.png)